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molecular formula C12H10ClNO2 B8398053 3-Propanoyl-4-chloro-8-hydroxyquinoline

3-Propanoyl-4-chloro-8-hydroxyquinoline

Cat. No. B8398053
M. Wt: 235.66 g/mol
InChI Key: ZAMDNFOXSFGXFB-UHFFFAOYSA-N
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Patent
US05089504

Procedure details

3-Propanoyl-4-chloro-8-methoxyquinoline (32 g) was dissolved in dichloromethane (250 ml), cooled to -78°, and boron tribromide (37 ml) added slowly. The solution was allowed to warm slowly to room temperature overnight, then recooled in ice and quenched cautiously with water. The resulting solid was filtered off and washed with water to give crude 3-propanoyl-4-chloro-8-hydroxyquinoline (115 g crude weight), which was used without further purification.
Name
3-Propanoyl-4-chloro-8-methoxyquinoline
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[N:7][C:8]2[C:13]([C:14]=1[Cl:15])=[CH:12][CH:11]=[CH:10][C:9]=2[O:16]C)(=[O:4])[CH2:2][CH3:3].B(Br)(Br)Br>ClCCl>[C:1]([C:5]1[CH:6]=[N:7][C:8]2[C:13]([C:14]=1[Cl:15])=[CH:12][CH:11]=[CH:10][C:9]=2[OH:16])(=[O:4])[CH2:2][CH3:3]

Inputs

Step One
Name
3-Propanoyl-4-chloro-8-methoxyquinoline
Quantity
32 g
Type
reactant
Smiles
C(CC)(=O)C=1C=NC2=C(C=CC=C2C1Cl)OC
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
37 mL
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to -78°
CUSTOM
Type
CUSTOM
Details
quenched cautiously with water
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered off
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
C(CC)(=O)C=1C=NC2=C(C=CC=C2C1Cl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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